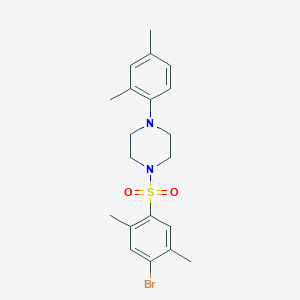

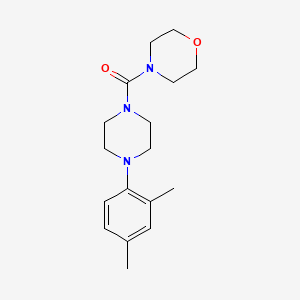

![molecular formula C20H21N3O5S B2717397 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide CAS No. 565208-10-8](/img/structure/B2717397.png)

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). The oxazole ring is substituted with a methyl group at the 5-position . The compound also contains a sulfamoyl group and a phenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxazole ring, as a heterocycle, would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The oxazole ring, the sulfamoyl group, and the phenoxy group could all potentially participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Transition Metal Complex Synthesis and Biological Activity

Sulfonamide-derived compounds have been synthesized and characterized along with their transition metal complexes. These compounds demonstrate moderate to significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Chohan & Shad, 2011).

Inhibitors for Breast Cancer Treatment

Development of sulfamoylated phenol derivatives as potent steroid sulfatase (STS) inhibitors for breast cancer treatment has shown promise. These compounds have demonstrated extraordinary STS inhibitory potency, suggesting their role in the efficient treatment of breast cancer by targeting steroid sulfatase pathways (Biernacki et al., 2022).

Dual Aromatase-Sulfatase Inhibition

Derivatives of sulfonamide compounds have been studied for their structure-activity relationships as dual aromatase and sulfatase inhibitors (DASIs). These compounds offer a novel approach to hormone-dependent cancer therapies by simultaneously inhibiting both aromatase and steroid sulfatase, critical enzymes in estrogen biosynthesis (Woo et al., 2013).

COX-2 Inhibition for Anti-inflammatory Applications

Sulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. Such compounds, especially those enhanced by the introduction of a fluorine atom, show promise in the development of anti-inflammatory drugs with improved selectivity and efficacy (Hashimoto et al., 2002).

Enzyme Inhibition for Neurodegenerative Diseases

Compounds derived from sulfonamide have been evaluated for their inhibitory activities against acetylcholinesterase and carbonic anhydrases. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's by targeting enzyme inhibition (Bilginer et al., 2020).

Cardiac Myosin Activation for Heart Failure Treatment

Sulfonamidophenylethylamides have been explored as novel cardiac myosin activators. Compounds demonstrating efficiency in both in vitro and in vivo studies suggest their potential as a new class of treatment for systolic heart failure, by activating cardiac myosin to improve heart function (Manickam et al., 2019).

Mecanismo De Acción

Target of Action

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-4-phenoxybutanamide is a metabolite of Sulfamethoxazole . Sulfamethoxazole is a sulfonamide antibiotic that targets bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (DHPS) .

Mode of Action

This compound, as a metabolite of Sulfamethoxazole, is likely to share the same mode of action. It inhibits the bacterial enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydrofolic acid, the immediate precursor of folic acid. This inhibition interferes with bacterial growth and multiplication .

Biochemical Pathways

The action of this compound affects the folate synthesis pathway in bacteria. By inhibiting the production of dihydrofolic acid, it prevents the synthesis of bacterial DNA, RNA, and proteins, which are necessary for bacterial growth and multiplication .

Pharmacokinetics

As a metabolite of sulfamethoxazole, it may share similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and multiplication. By interfering with the synthesis of essential bacterial components, it effectively halts the progression of bacterial infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the compound for binding to DHPS, potentially reducing its efficacy . Additionally, the stability and efficacy of the compound can be affected by factors such as pH, temperature, and the presence of other substances .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-phenoxybutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-15-14-19(22-28-15)23-29(25,26)18-11-9-16(10-12-18)21-20(24)8-5-13-27-17-6-3-2-4-7-17/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKYSYYIUGUAPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

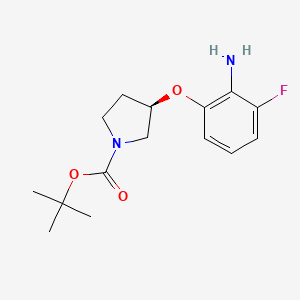

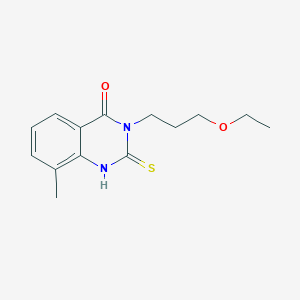

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

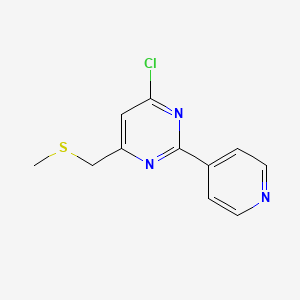

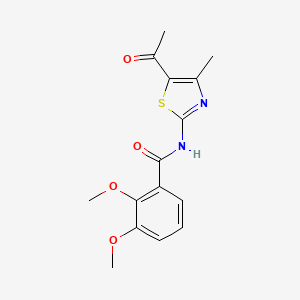

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)

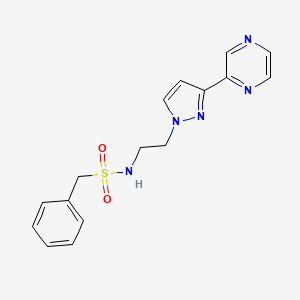

![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2717327.png)

![N-(3-Phenyl-1-bicyclo[1.1.1]pentanyl)prop-2-enamide](/img/structure/B2717330.png)